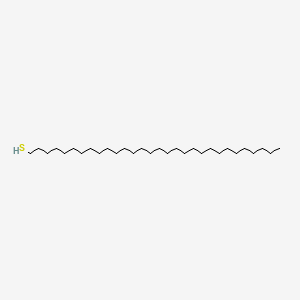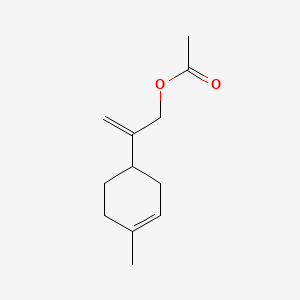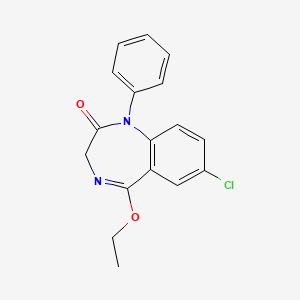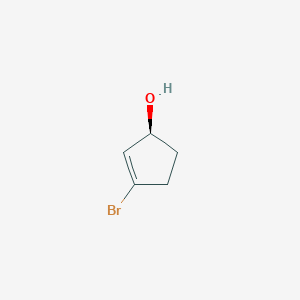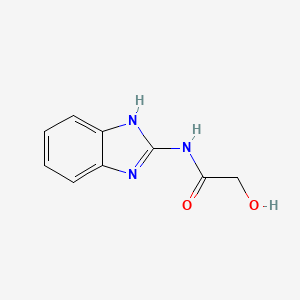
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide typically involves the condensation of o-phenylenediamine with glyoxylic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring, followed by the addition of a hydroxyacetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NCS, NBS).
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, the hydroxyacetamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-acetamide: Lacks the hydroxy group, which may affect its solubility and reactivity.
N-(1H-benzimidazol-2-yl)-2-methoxyacetamide: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties and biological activity.
N-(1H-benzimidazol-2-yl)-2-chloroacetamide: Contains a chloro group, which may enhance its reactivity towards nucleophiles.
The uniqueness of this compound lies in its hydroxyacetamide group, which provides additional sites for hydrogen bonding and potential interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C9H9N3O2/c13-5-8(14)12-9-10-6-3-1-2-4-7(6)11-9/h1-4,13H,5H2,(H2,10,11,12,14) |
InChI-Schlüssel |
WPGCAIJGCQBNJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
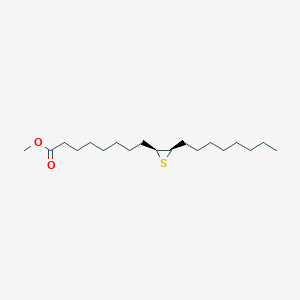
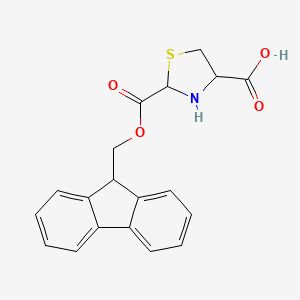
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
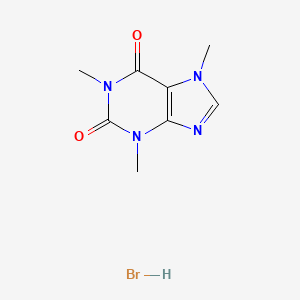
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)

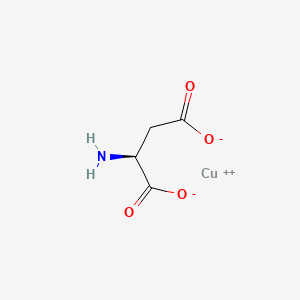
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
